molecular formula C11H20O6 B580518 (2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate CAS No. 93635-76-8

(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

Cat. No.: B580518
CAS No.: 93635-76-8
M. Wt: 248.275
InChI Key: BHCHXRCKXIVVCN-XLDPMVHQSA-N
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Description

(2S,3R)-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate is a chiral compound with significant importance in organic chemistry. This compound features multiple stereocenters, making it a subject of interest for stereochemical studies and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate typically involves enantioselective reactions to ensure the correct stereochemistry. One common method involves the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to introduce the desired functional groups . The reaction conditions often require careful control of temperature and pH to maintain the integrity of the stereocenters.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for efficient and sustainable synthesis. These systems allow for precise control over reaction conditions and can improve yield and purity compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to simplify the molecule or to alter its stereochemistry.

    Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule, allowing for further functionalization.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(2S,3R)-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2S,3R)-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate exerts its effects involves its interaction with specific molecular targets. These interactions often involve hydrogen bonding, van der Waals forces, and steric effects that influence the compound’s binding affinity and specificity. The pathways involved can vary depending on the specific application, but they generally include modulation of enzyme activity and alteration of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3R)-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate apart is its specific combination of stereocenters and functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high stereochemical purity .

Properties

IUPAC Name

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCHXRCKXIVVCN-XLDPMVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@](C)([C@@H]([C@H]1COC(O1)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680992
Record name ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93635-76-8
Record name ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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